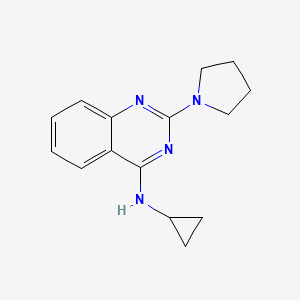![molecular formula C18H24N2O3 B5656409 1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5656409.png)
1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives involves multistep chemical reactions. For instance, the creation of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is achieved through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine. This synthesis showcases the methodology that could be adapted for synthesizing the target compound, emphasizing the importance of specific reactants and conditions in achieving desired molecular structures (Khan et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals significant insights into their spatial arrangement and bonding interactions. For example, the analysis of various synthesized piperidine analogs, including those with added complexity such as heterocyclic components, demonstrates their conformational flexibility and potential for diverse chemical reactivity. X-ray diffraction studies and computational modeling provide evidence of their structural dimensions and the role of hydrogen bonding and other non-covalent interactions in stabilizing these structures (Feskov et al., 2019).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can undergo reactions involving carbon dioxide insertion under certain conditions, showcasing their reactivity towards electrophilic species and potential for chemical modification. These reactions can lead to the formation of carbamic compounds, highlighting the piperidine derivatives' role in synthetic chemistry as intermediates for further transformation (Shi et al., 2000).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as their crystalline structure and phase behavior, are crucial for understanding their stability and suitability for various applications. Studies on compounds like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine reveal the impact of intramolecular and intermolecular hydrogen bonding on their physical state, indicating the importance of such interactions in determining the material properties of these compounds (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical behavior of piperidine derivatives under various conditions is a topic of extensive research. For example, their reactivity towards acetylcholinesterase, as demonstrated by specific inhibitors, underscores the importance of the piperidine scaffold in medicinal chemistry. The modification of piperidine derivatives to enhance their selectivity and potency as enzyme inhibitors highlights the potential of these compounds in the development of therapeutic agents (Sugimoto et al., 1995).
Propiedades
IUPAC Name |
1-[3-[3-(3-methylphenoxy)azetidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-5-3-7-16(9-13)23-17-11-20(12-17)18(22)15-6-4-8-19(10-15)14(2)21/h3,5,7,9,15,17H,4,6,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYCYFSBFWRURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3CCCN(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole](/img/structure/B5656331.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5656353.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B5656360.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656371.png)
![(3S*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5656375.png)
![2-({2-[1-(4-allylbenzoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5656388.png)

![1-methyl-4-[2-(methylsulfonyl)ethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656395.png)
![N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride](/img/structure/B5656397.png)

![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5656410.png)

![5-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}-N,N-dimethyl-2-pyridinamine dihydrochloride](/img/structure/B5656414.png)